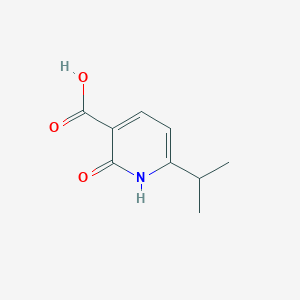

6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Description

BenchChem offers high-quality 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5(2)7-4-3-6(9(12)13)8(11)10-7/h3-5H,1-2H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOMVYJXWOMHKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543348 |

Source

|

| Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98483-00-2 |

Source

|

| Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Substituted 2-pyridone scaffolds are prevalent in a wide array of biologically active molecules and natural products. Their inherent chemical features make them attractive pharmacophores. The target molecule of this guide, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No: 98483-00-2), is a derivative of this important class of compounds. The presence of the isopropyl group at the 6-position and the carboxylic acid at the 3-position offers handles for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.

This guide will detail a reliable two-step synthetic sequence, commencing with the synthesis of a key intermediate, 3-cyano-6-isopropyl-2(1H)-pyridinone, followed by its hydrolysis to yield the final product. The causality behind the choice of reagents and reaction conditions will be discussed to provide a deeper understanding of the synthetic strategy.

Synthetic Strategy and Retrosynthesis

The synthetic approach is centered on the construction of the 2-pyridone ring followed by functional group transformation. A retrosynthetic analysis reveals a logical disconnection to readily accessible starting materials.

Caption: Retrosynthetic analysis of the target molecule.

The carboxylic acid moiety of the target molecule can be derived from the hydrolysis of a nitrile group, a common and high-yielding transformation. This leads back to the key intermediate, 3-cyano-6-isopropyl-2(1H)-pyridinone. The synthesis of this 3-cyano-2-pyridone can be achieved through a Guareschi-Thorpe condensation, a classic and effective method for constructing this heterocyclic system.[1][2] This reaction involves the condensation of a β-keto nitrile with cyanoacetamide. In this specific case, the required β-keto nitrile is 4-methyl-3-oxopentanenitrile (also known as isobutyrylacetonitrile). This precursor can be synthesized via a Claisen condensation between an ester bearing the isopropyl group, such as ethyl isobutyrate, and acetonitrile.[3]

Experimental Protocols

Part 1: Synthesis of 3-cyano-6-isopropyl-2(1H)-pyridinone

This initial step focuses on the construction of the core 2-pyridone ring structure through a base-catalyzed condensation reaction.

Step 1.1: Synthesis of 4-methyl-3-oxopentanenitrile (Isobutyrylacetonitrile)

This precursor is synthesized via a Claisen condensation of ethyl isobutyrate and acetonitrile.

-

Reaction Scheme:

-

Experimental Procedure: [3]

-

To a stirred solution of ethyl isobutyrate in anhydrous tetrahydrofuran (THF) at room temperature, add potassium tert-butoxide.

-

To the resulting mixture, add acetonitrile dropwise.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the addition of water.

-

Acidify the mixture with hydrochloric acid and extract with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-methyl-3-oxopentanenitrile.

-

Step 1.2: Guareschi-Thorpe Condensation to form 3-cyano-6-isopropyl-2(1H)-pyridinone

The synthesized β-keto nitrile is then cyclized with cyanoacetamide in the presence of a base.[4][5][6]

-

Reaction Scheme:

-

Experimental Procedure:

-

Dissolve 4-methyl-3-oxopentanenitrile and cyanoacetamide in ethanol.

-

Add a catalytic amount of a base, such as piperidine or potassium hydroxide.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water and then ethanol.

-

Dry the solid under vacuum to obtain 3-cyano-6-isopropyl-2(1H)-pyridinone.

-

Part 2: Synthesis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

The final step involves the hydrolysis of the nitrile group of the pyridone intermediate to the corresponding carboxylic acid.

-

Reaction Scheme:

-

Experimental Procedure:

-

Dissolve 3-cyano-6-isopropyl-2(1H)-pyridinone in hot 50% v/v sulfuric acid.

-

Reflux the mixture for 3 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum to yield 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a white solid.

-

Data Summary

| Step | Reactants | Product | Yield (%) | Key Reagents/Conditions |

| 1.1 | Ethyl isobutyrate, Acetonitrile | 4-methyl-3-oxopentanenitrile | - | Potassium tert-butoxide, THF |

| 1.2 | 4-methyl-3-oxopentanenitrile, Cyanoacetamide | 3-cyano-6-isopropyl-2(1H)-pyridinone | - | Piperidine or KOH, Ethanol, Reflux |

| 2 | 3-cyano-6-isopropyl-2(1H)-pyridinone | 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 87% | 50% v/v Sulfuric acid, Reflux |

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of the target molecule.

Conclusion

The synthetic route detailed in this guide provides a clear and reproducible method for the preparation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. By employing a classical Guareschi-Thorpe condensation followed by a straightforward hydrolysis, the target compound can be obtained in good yield. The methodologies described are well-established in the field of organic synthesis and utilize readily available starting materials, making this approach both practical and scalable for laboratory and potential industrial applications. The insights into the reaction mechanisms and experimental choices are intended to empower researchers to adapt and optimize these procedures for their specific needs.

References

-

Martins, M. A. P., et al. (2020). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei. Scienze Fisiche e Naturali, 31(4), 949-961. Available at: [Link]

-

Comprehensive Organic Name Reactions and Reagents. Guareschi-Thorpe Condensation. Available at: [Link]

-

QuimicaOrganica.org. Guareschi-Thorpe synthesis of pyridine. Available at: [Link]

-

Wikipedia. Thorpe reaction. Available at: [Link]

-

Chem-Station. Thorpe-Ziegler Reaction. Available at: [Link]

-

ResearchGate. The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. Available at: [Link]

- Ueda, S., & Makisumi, Y. (1987). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. Heterocycles, 26(4), 931.

-

Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zastita Materijala, 60(3), 229-236. Available at: [Link]

-

El-Ghanam, A. M., & El-Gazzar, A. B. A. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molbank, 2023(3), M1682. Available at: [Link]

-

Organic Syntheses. 3-cyano-6-methyl-2(1)-pyridone. Available at: [Link]

- Tadić, J., et al. (2018). Continuous flow synthesis of some 6- and 1,6-substituted-4-methyl-3-cyano-2-pyridones. Journal of the Serbian Chemical Society, 83(10), 1147-1157.

-

PrepChem.com. Synthesis of 3-cyano-4,6-dimethyl-2(1H)-pyridinone. Available at: [Link]

-

Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society, 59(11), 849-854. Available at: [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. Available at: [Link]

-

Sakurai, A., & Midorikawa, H. (1968). The Cyclization of Malononitrile and Ketones by Ammonium Acetate. Bulletin of the Chemical Society of Japan, 41(2), 430-433. Available at: [Link]

- Google Patents. Malononitrile synthesis method. CN104945278A.

-

ResearchGate. Cyclization of Ethyl [Cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. Available at: [Link]

-

ResearchGate. Ethyl Cyanoacetate Reactions. Available at: [Link]

-

ResearchGate. Scheme 1. Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction. Available at: [Link]

Sources

"physicochemical properties of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid"

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted pyridinone derivative. Its unique structure, featuring a carboxylic acid, a lactam moiety, and a lipophilic isopropyl group, imparts a distinct set of physicochemical properties that are critical for its application in research and development, particularly in medicinal chemistry and materials science. Understanding these properties is paramount for predicting its behavior in biological systems, designing robust synthetic routes, and developing stable formulations.

This guide provides a comprehensive overview of the key physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and detailed experimental protocols for their validation. We will explore its structural identity, ionization constant (pKa), solubility, lipophilicity (LogP/LogD), and thermal characteristics. Each section is grounded in established scientific methods, ensuring the data and protocols presented are both accurate and reproducible.

Identity and Structural Characterization

The foundational step in any chemical analysis is the unambiguous confirmation of the molecule's identity and structure.

Chemical Structure:

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-oxo-6-(propan-2-yl)-1H-pyridine-3-carboxylic acid | [1] |

| CAS Number | 98483-00-2 | [2][3][4] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][4] |

| Molecular Weight | 181.19 g/mol | [1][2][4] |

Spectroscopic Confirmation (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for structural elucidation. The reported ¹H NMR spectrum for this compound provides key signals that confirm its structure.[2]

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.67 | Singlet (s) | 1H | Carboxylic Acid (-COOH) |

| 12.75 | Broad Singlet (br s) | 1H | Pyridinone N-H |

| 8.56 | Doublet (d), J=7.5 Hz | 1H | Pyridinone Ring H |

| 6.56 | Doublet of Doublets (dd), J=7.6, 1.6 Hz | 1H | Pyridinone Ring H |

| 3.02 | Septet, J=6.9 Hz | 1H | Isopropyl -CH |

| 1.41, 1.39 | Singlet (s) | 6H (3H+3H) | Isopropyl -CH₃ |

Data acquired in CDCl₃ at 300 MHz.[2]

Senior Application Scientist's Note: The two distinct signals for the isopropyl methyl groups (1.41 and 1.39 ppm) suggest they may be diastereotopic, which can occur due to hindered rotation or the chiral environment of the molecule in solution, even though the molecule itself is achiral. The very downfield shifts for the COOH and NH protons are characteristic and confirm the presence of these acidic functional groups.

Ionization Constant (pKa): A Cornerstone of Physicochemical Behavior

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable molecule. It dictates the extent of ionization at any given pH, which in turn governs solubility, lipophilicity, membrane permeability, and protein binding. For 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, the primary acidic proton is on the carboxylic acid group.

Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its precision and accuracy.[5] The method involves monitoring pH changes as a titrant of known concentration is added to a solution of the analyte.[6][7] The pKa is the pH at which the molecule is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[6]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2.1: Potentiometric Titration

-

System Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[6]

-

Sample Preparation: Prepare a solution of the compound at a concentration of approximately 1 mM. Due to potential low aqueous solubility, a co-solvent system (e.g., methanol-water or dioxane-water) may be necessary.[8] If a co-solvent is used, extrapolation methods are required to determine the aqueous pKa. Maintain a constant ionic strength using 0.15 M KCl.[6][8]

-

Inert Atmosphere: Place the sample solution in the reaction vessel and purge with nitrogen gas for 5-10 minutes before and during the titration. This displaces dissolved CO₂, which can form carbonic acid and interfere with the measurement of weakly acidic compounds.[8]

-

Titration: Immerse the calibrated pH electrode into the solution. Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.02 mL).

-

Data Acquisition: After each addition of titrant, allow the pH reading to stabilize (drift < 0.002 pH units/minute) before recording the pH and the total volume of titrant added.[8]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.[6] Alternatively, the first derivative of the plot (ΔpH/ΔV vs. V) can be used to accurately identify the equivalence point.

Solubility Profile

Solubility is a measure of the maximum amount of a substance that can dissolve in a solvent at equilibrium. For drug candidates, aqueous solubility is a critical determinant of bioavailability. The solubility of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is expected to be highly pH-dependent due to the ionizable carboxylic acid group.

Experimental Determination of Thermodynamic Aqueous Solubility

The shake-flask method is the definitive technique for determining thermodynamic solubility.[9] It measures the concentration of a saturated solution after a prolonged incubation period, ensuring true equilibrium is reached.

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Protocol 3.1: Shake-Flask Solubility Determination

-

Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Incubation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[9][10]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Accurately dilute an aliquot of the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.[9]

-

Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or µM) at each specific pH.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key factor influencing drug absorption, distribution, metabolism, and excretion (ADME).

-

LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.

-

LogD (Distribution Coefficient): Describes the lipophilicity of the molecule at a specific pH, accounting for all ionic species present.[11][12] For an acidic compound, LogD will be equal to LogP at a very low pH, but will decrease as the pH increases past the pKa, due to the formation of the more water-soluble carboxylate anion.

The computed XLogP3 value for the neutral form of this compound is 1.6 .[1]

Caption: Relationship between pH, pKa, and lipophilicity (LogP vs. LogD).

Experimental Determination of LogD₇.₄

The shake-flask method is also the standard for LogD determination.[12][13] The experiment is performed at a physiologically relevant pH, most commonly 7.4.

Protocol 4.1: Shake-Flask LogD Determination

-

Solvent Preparation: Prepare the aqueous phase (phosphate-buffered saline, PBS, at pH 7.4) and the organic phase (n-octanol). Pre-saturate each solvent with the other by mixing them vigorously and then allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol).

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the aqueous buffer. A typical phase ratio is 1:1 or 2:1.

-

Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Thermal Properties

Thermal analysis provides insights into the solid-state properties of a compound, such as its melting point, purity, and polymorphism.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique.[14] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] A sharp endothermic peak corresponds to the melting of a pure crystalline substance. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[16][17]

Sources

- 1. 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | C9H11NO3 | CID 13543670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-ISOPROPYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 6-ISOPROPYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID | 98483-00-2 [chemicalbook.com]

- 4. 6-ISOPROPYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID price,buy 6-ISOPROPYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID - chemicalbook [m.chemicalbook.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 11. acdlabs.com [acdlabs.com]

- 12. enamine.net [enamine.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. resolvemass.ca [resolvemass.ca]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

Technical Guide: Structural Elucidation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Molecular Formula: C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol ).[1] This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds. We will detail the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust, self-validating methodology for confirming the molecular structure of the target compound.

Introduction: The Pyridinone Scaffold

Pyridinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] Their synthesis and characterization are critical steps in the drug discovery pipeline. The title compound, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, presents a unique substitution pattern that requires a systematic and orthogonal analytical approach for unambiguous structural confirmation. This guide will walk through the logical workflow for its complete structural assignment.

The Integrated Spectroscopic Workflow

The elucidation of a novel molecular structure is akin to solving a complex puzzle. Each piece of spectroscopic data provides a unique set of constraints, and only by combining them can a single, definitive structure be confirmed. Our workflow is designed to be iterative and self-validating.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

3.1. Rationale

High-resolution mass spectrometry (HRMS) is the foundational experiment. It provides the exact mass of the molecular ion, from which the elemental composition and molecular formula can be determined with high confidence. This is the first critical piece of the puzzle.

3.2. Experimental Protocol

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Sample Preparation: 1 mg of the compound is dissolved in 1 mL of a 50:50 acetonitrile:water solution with 0.1% formic acid.

-

Method: The sample is infused directly into the ESI source in positive ion mode. The instrument is calibrated using a known standard to ensure mass accuracy.

3.3. Expected Data and Interpretation

The molecular formula is C₉H₁₁NO₃. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is 182.0761.

Table 1: Expected HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 182.0761 | ~182.0760 |

| [M+Na]⁺ | 204.0580 | ~204.0579 |

Fragmentation Analysis: In tandem MS (MS/MS), fragmentation of the molecular ion provides clues about the structural motifs. For a carboxylic acid, characteristic losses of H₂O (18 Da) and COOH (45 Da) are expected.[3][4]

-

m/z 164: Loss of H₂O from the carboxylic acid.

-

m/z 136: Loss of the carboxyl group (-COOH).

Infrared (IR) Spectroscopy: Identifying Functional Groups

4.1. Rationale

IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups. The vibrational frequencies of bonds within the molecule serve as a unique fingerprint.

4.2. Experimental Protocol

-

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Method: The spectrum is recorded from 4000 to 400 cm⁻¹.

4.3. Expected Data and Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and the pyridinone ring.[5][6]

Table 2: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid, H-bonded) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 | Strong | C=O stretch (Pyridinone lactam) |

| ~1600 | Medium | C=C stretch (Pyridinone ring) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

The broad O-H stretch is highly characteristic of a hydrogen-bonded carboxylic acid.[5][7] The two distinct carbonyl peaks are crucial for identifying both the carboxylic acid and the pyridinone lactam.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Determination

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon, and the connectivity between them.

5.1. ¹H NMR: The Proton Framework

5.1.1. Rationale

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

5.1.2. Experimental Protocol

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: 10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

Method: A standard ¹H NMR spectrum is acquired.

5.1.3. Data and Interpretation

The published ¹H NMR data in CDCl₃ is as follows: δ 13.67 (s, 1H), 12.75 (br s, 1H), 8.56 (d, 1H, J=7.5 Hz), 6.56 (dd, 1H, J=7.6 Hz, 1.6 Hz), 3.02 (septet, 1H, J=6.9 Hz), 1.41 (s, 3H), 1.39 (s, 3H).[1]

Table 3: ¹H NMR Data Analysis

| Chemical Shift (δ) | Multiplicity | Integration | J (Hz) | Assignment | Rationale |

| 13.67 | s | 1H | N/A | COOH | Very downfield shift, characteristic of a carboxylic acid proton.[7] |

| 12.75 | br s | 1H | N/A | N-H | Broad singlet in the downfield region, typical for a lactam N-H proton.[2] |

| 8.56 | d | 1H | 7.5 | H-4 | Doublet in the aromatic region, coupled to H-5. |

| 6.56 | dd | 1H | 7.6, 1.6 | H-5 | Doublet of doublets, coupled to H-4. |

| 3.02 | septet | 1H | 6.9 | CH (isopropyl) | Septet indicates coupling to six equivalent protons (two methyl groups). |

| 1.41 | s | 3H | N/A | CH₃ (isopropyl) | Singlet, part of the isopropyl group. |

| 1.39 | s | 3H | N/A | CH₃ (isopropyl) | Singlet, part of the isopropyl group. |

5.2. ¹³C NMR and DEPT-135: The Carbon Skeleton

5.2.1. Rationale

¹³C NMR reveals the number of unique carbon atoms in the molecule. A DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups, which is invaluable for assigning the carbon signals.

5.2.2. Experimental Protocol

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: Same as for ¹H NMR.

-

Method: A standard proton-decoupled ¹³C NMR spectrum and a DEPT-135 spectrum are acquired.

5.2.3. Expected Data and Interpretation

Based on the structure, nine distinct carbon signals are expected.

Table 4: Predicted ¹³C NMR and DEPT-135 Data

| Predicted δ (ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~170 | (none) | COOH | Carbonyl carbon of a carboxylic acid.[7] |

| ~165 | (none) | C-2 (C=O) | Carbonyl carbon of the pyridinone lactam.[2] |

| ~150 | (none) | C-6 | Carbon attached to the isopropyl group and nitrogen. |

| ~140 | CH (+) | C-4 | Olefinic carbon in the pyridinone ring. |

| ~115 | CH (+) | C-5 | Olefinic carbon in the pyridinone ring. |

| ~105 | (none) | C-3 | Carbon bearing the carboxylic acid group. |

| ~30 | CH (+) | CH (isopropyl) | Methine carbon of the isopropyl group. |

| ~22 | CH₃ (+) | CH₃ (isopropyl) | Methyl carbons of the isopropyl group. |

| ~22 | CH₃ (+) | CH₃ (isopropyl) | Methyl carbons of the isopropyl group. |

5.3. 2D NMR: Connecting the Pieces

5.3.1. Rationale

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously connecting the proton and carbon frameworks of the molecule.[8][9][10][11]

5.3.2. Experimental Protocol

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: Same as for ¹H NMR.

-

Method: Standard COSY, HSQC, and HMBC pulse sequences are used.

5.3.3. Expected Correlations

Caption: Key 2D NMR correlations for structure confirmation.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. We expect to see a cross-peak between H-4 (δ 8.56) and H-5 (δ 6.56), confirming their adjacent positions on the pyridinone ring. We also expect a correlation between the isopropyl methine proton (δ 3.02) and the isopropyl methyl protons (δ 1.40).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations that would lock in the structure include:

-

The isopropyl methyl protons (δ 1.40) to C-6.

-

H-5 (δ 6.56) to C-3 and C-4.

-

H-4 (δ 8.56) to C-2 and C-6.

-

Conclusion: A Self-Validating Structural Assignment

By integrating the data from mass spectrometry, IR spectroscopy, and a full suite of 1D and 2D NMR experiments, we can confidently elucidate the structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Each technique provides a layer of evidence that corroborates the findings of the others, resulting in a high-confidence, self-validating structural assignment. The workflow and principles outlined in this guide are broadly applicable to the structural characterization of other novel small molecules in a research and development setting.

References

-

Journal of the Chemical Society B: Physical Organic. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. [Link]

-

University of Arizona. Mass Spectrometry - Examples. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

MDPI. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

EPFL. 2D NMR. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities). [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

-

SpectraBase. Hydratropic acid, isopropyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. epfl.ch [epfl.ch]

- 11. emerypharma.com [emerypharma.com]

A Comprehensive Spectroscopic Guide to 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted pyridinone derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise elucidation of the molecular structure of this compound is paramount for understanding its chemical reactivity, and for the rational design of new therapeutic agents. Spectroscopic analysis is the cornerstone of this structural determination, providing a detailed fingerprint of the molecule's atomic and electronic environment.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this and similar heterocyclic compounds. This guide will delve into the principles and practical aspects of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not only the experimental data but also the underlying rationale for the observed spectral features.

Molecular Structure and Spectroscopic Correlation

The structural features of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, including the dihydropyridine ring, the isopropyl substituent, the carboxylic acid moiety, and the oxo group, all contribute uniquely to its spectroscopic signature. Understanding these contributions is key to a full interpretation of the data.

Caption: Correlation of molecular fragments with expected spectroscopic signals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide a detailed picture of the proton environment.

Experimental Data

The experimental ¹H NMR spectrum of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid was obtained in deuterated chloroform (CDCl₃) at 300 MHz. The observed chemical shifts (δ) are presented in the table below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 13.67 | s | 1H | Carboxylic acid OH |

| 12.75 | br s | 1H | N-H |

| 8.56 | d, J=7.5 Hz | 1H | H-4 |

| 6.56 | dd, J=7.6, 1.6 Hz | 1H | H-5 |

| 3.02 | sept | 1H | Isopropyl CH |

| 1.41 | s | 3H | Isopropyl CH₃ |

| 1.39 | s | 3H | Isopropyl CH₃ |

Data sourced from publicly available synthesis information.[1]

Interpretation of the ¹H NMR Spectrum

The downfield chemical shifts of the signals at 13.67 ppm and 12.75 ppm are characteristic of acidic protons. The signal at 13.67 ppm is assigned to the carboxylic acid proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding.[2] The broad singlet at 12.75 ppm is attributed to the N-H proton of the pyridinone ring.

The aromatic region of the spectrum displays two signals corresponding to the protons on the dihydropyridine ring. The doublet at 8.56 ppm is assigned to the proton at the 4-position (H-4). Its downfield shift is a result of the deshielding effect of the adjacent carbonyl group and the ring nitrogen. The doublet of doublets at 6.56 ppm corresponds to the proton at the 5-position (H-5), which is coupled to both H-4 and the isopropyl methine proton.

The isopropyl group gives rise to a septet at 3.02 ppm for the methine proton (CH), which is split by the six equivalent methyl protons. The two methyl groups (CH₃) of the isopropyl substituent are observed as two singlets at 1.41 and 1.39 ppm. The slight difference in their chemical shifts suggests some degree of restricted rotation around the C-C bond connecting the isopropyl group to the ring.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of that signal is indicative of its electronic environment.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (ppm) | Assignment | Rationale for Prediction |

| ~170.5 | Carboxylic acid C=O | The carbonyl carbon of a carboxylic acid typically resonates in the 170-185 ppm range.[3] |

| ~162.1 | Pyridinone C=O (C-2) | The amide-like carbonyl carbon of the 2-pyridone ring is expected in this region. |

| ~155.8 | C-6 | The carbon bearing the isopropyl group is significantly downfield due to its position adjacent to the nitrogen and within the conjugated system. |

| ~145.3 | C-4 | This olefinic carbon is deshielded by the adjacent carbonyl and nitrogen. |

| ~118.9 | C-3 | The carbon attached to the carboxylic acid group. |

| ~108.2 | C-5 | This is the most upfield of the ring carbons. |

| ~28.7 | Isopropyl CH | The methine carbon of the isopropyl group. |

| ~22.4 | Isopropyl CH₃ | The two equivalent methyl carbons of the isopropyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum follows a similar procedure to that of ¹H NMR, but typically requires a higher concentration of the sample and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

While a specific experimental IR spectrum for the title compound is not available, the characteristic absorption frequencies for its functional groups are well-established.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| ~3200-3400 (broad) | N-H Stretch | 2-Pyridone | The N-H bond in the pyridinone ring will exhibit a characteristic broad stretching vibration. |

| ~2500-3300 (very broad) | O-H Stretch | Carboxylic Acid | The O-H stretch of the carboxylic acid is typically very broad due to strong hydrogen bonding.[4] |

| ~2970-2850 | C-H Stretch | Isopropyl | Aliphatic C-H stretching vibrations. |

| ~1700-1730 (strong) | C=O Stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid is a strong and sharp absorption.[4] |

| ~1650-1680 (strong) | C=O Stretch (Amide) | 2-Pyridone | The amide-like carbonyl of the 2-pyridone ring absorbs at a slightly lower frequency than the carboxylic acid carbonyl. |

| ~1600-1450 | C=C and C=N Stretches | Dihydropyridine Ring | Stretching vibrations of the double bonds within the ring. |

| ~1300-1200 | C-O Stretch | Carboxylic Acid | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

Experimental Protocol: IR Spectroscopy

For a solid sample like 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, the IR spectrum is typically obtained using the potassium bromide (KBr) pellet method or as a thin film.

Caption: A generalized workflow for acquiring an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrometry Data

The molecular weight of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C₉H₁₁NO₃) is 181.19 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 182.19.

Predicted Fragmentation Pattern:

Upon collisional activation in the mass spectrometer, the [M+H]⁺ ion would be expected to undergo fragmentation. Common fragmentation pathways for aromatic carboxylic acids include the loss of water ([M+H - H₂O]⁺) and the loss of the carboxylic acid group as COOH ([M+H - COOH]⁺).

| Predicted m/z | Fragment Ion | Plausible Neutral Loss |

| 182.19 | [M+H]⁺ | - |

| 164.18 | [M+H - H₂O]⁺ | H₂O |

| 136.19 | [M+H - COOH]⁺ | COOH |

| 138.08 | [M+H - C₃H₆]⁺ | Propene (from isopropyl) |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted pyridone, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for confirming their identity and purity, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, grounded in established spectroscopic principles and experimental data. We will dissect the spectrum signal by signal, offering field-proven insights into the structural information encoded within the chemical shifts, coupling constants, and signal multiplicities. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for structural elucidation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. Each chemically non-equivalent proton or group of protons will give rise to a unique signal. The structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid contains six such environments, as labeled below:

Caption: Labeled proton environments for spectral assignment.

-

H(a): The amide proton on the nitrogen (N-H).

-

H(b): The acidic proton of the carboxylic acid group (COOH).

-

H(c): The vinyl proton at position 4 of the pyridone ring.

-

H(d): The vinyl proton at position 5 of the pyridone ring.

-

H(e): The methine proton of the isopropyl group (-CH).

-

H(f): The six equivalent methyl protons of the isopropyl group (2 x -CH₃).

Comprehensive ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The analysis below is based on experimental data acquired in deuterated chloroform (CDCl₃) at 300 MHz[1].

Data Summary

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H(b) - COOH | 13.67 | Singlet (s) | 1H | - |

| H(a) - NH | 12.75 | Broad Singlet (br s) | 1H | - |

| H(c) - Ring H-4 | 8.56 | Doublet (d) | 1H | 7.5 |

| H(d) - Ring H-5 | 6.56 | Doublet of Doublets (dd) | 1H | 7.6, 1.6 |

| H(e) - Isopropyl CH | 3.02 | Septet | 1H | 6.9 |

| H(f) - Isopropyl CH₃ | ~1.40 | Doublet (d) | 6H | 6.9 |

Note: The source data lists two singlets for the isopropyl methyl protons, which is inconsistent with the septet observed for the methine proton. This is interpreted as a typographical error, and the expected doublet is reported here.[1]

Detailed Signal Interpretation

-

Carboxylic Acid Proton (H(b), δ 13.67): The signal appearing furthest downfield at 13.67 ppm is assigned to the carboxylic acid proton. Protons of this type are highly deshielded and typically resonate in the 9-13 ppm range[2][3][4]. The sharp, singlet nature of this peak in a non-polar solvent like CDCl₃ is characteristic of carboxylic acids that form stable, hydrogen-bonded dimers.

-

Amide Proton (H(a), δ 12.75): The broad singlet at 12.75 ppm corresponds to the N-H proton of the 2-pyridone ring. The chemical shift of N-H protons can vary significantly based on solvent, concentration, and hydrogen bonding. In 2-pyridone systems, this proton is known to be significantly deshielded, with values often exceeding 10 ppm[5]. Its broadness is a result of intermediate-rate chemical exchange with the solvent or trace water and quadrupolar broadening from the adjacent nitrogen-14 nucleus.

-

Pyridone Ring Protons (H(c) & H(d)):

-

H-4 (δ 8.56): This doublet is assigned to the proton at the C4 position. Its significant downfield shift is attributed to its position beta to the ring nitrogen and alpha to the electron-withdrawing carboxylic acid group. It appears as a doublet due to coupling with the adjacent H-5 proton, with a typical ortho-coupling constant (³J) of 7.5 Hz[1].

-

H-5 (δ 6.56): This signal, a doublet of doublets, is assigned to the proton at the C5 position. It is upfield relative to H-4. The primary splitting (J = 7.6 Hz) is due to the ortho-coupling with H-4. The smaller, secondary splitting (J = 1.6 Hz) is a result of long-range allylic coupling (⁴J) with the methine proton of the isopropyl group at C6[1]. This fine structure is a key piece of evidence confirming the substituent's position.

-

-

Isopropyl Group Protons (H(e) & H(f)):

-

Methine Proton (H(e), δ 3.02): The septet at 3.02 ppm is characteristic of a CH proton coupled to six equivalent neighboring protons (the two methyl groups). This classic "n+1" splitting pattern is definitive for an isopropyl group[6]. The chemical shift is consistent with a proton attached to an sp²-hybridized carbon of the pyridone ring.

-

Methyl Protons (H(f), ~δ 1.40): The six protons of the two methyl groups are chemically equivalent and appear as a single, intense doublet near 1.40 ppm. The signal is split into a doublet by the single adjacent methine proton (H(e)), with a coupling constant of 6.9 Hz, which matches the coupling constant observed in the septet[1].

-

Structural Confirmation via J-Coupling Network

The through-bond scalar (J) couplings provide an unambiguous roadmap of the molecular connectivity. The observed coupling patterns validate the proposed structure entirely.

Caption: Visualization of key proton-proton (J) couplings.

-

Blue Arrows (³J): Represent vicinal (three-bond) couplings, confirming the H-4/H-5 and isopropyl CH/CH₃ adjacencies.

-

Green Arrow (⁴J): Represents the weaker, long-range allylic (four-bond) coupling between H-5 and the isopropyl methine proton, locking in the position of the isopropyl group at C6.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible ¹H NMR spectrum, the following protocol is recommended.

A. Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid directly into a clean, dry vial.

-

Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃, 99.8% D) is a suitable choice as it effectively dissolves the compound and has minimal residual solvent signals in key spectral regions[1].

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Mixing: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).

B. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A modern NMR spectrometer with a field strength of 300 MHz or higher is recommended for good signal dispersion.

-

Tuning and Matching: Insert the sample into the magnet and ensure the probe is properly tuned to the ¹H frequency and matched to 50 Ω.

-

Locking: Lock the field frequency onto the deuterium signal of the solvent (CDCl₃).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set a spectral width of approximately 16-20 ppm to ensure all signals, including the downfield acid and amide protons, are captured.

-

Transmitter Offset: Center the transmitter frequency in the middle of the expected spectrum (~7-8 ppm).

-

Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for adequate T1 relaxation, ensuring accurate signal integration.

-

Number of Scans (NS): Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to δ 7.26 ppm.

-

Integrate all signals and analyze the multiplicities and coupling constants.

-

Conclusion

The ¹H NMR spectrum of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is highly informative and allows for its complete and unambiguous structural confirmation. The distinct chemical shifts of the five proton environments, from the far downfield acidic and amide protons to the upfield aliphatic signals of the isopropyl group, provide a clear picture of the electronic environment of the molecule. Furthermore, the intricate network of scalar couplings, particularly the ortho-coupling between the ring protons and the long-range allylic coupling to the isopropyl group, serves as definitive proof of the substituent positions and overall molecular architecture. The protocols and analysis presented herein provide a robust framework for the characterization of this and structurally related compounds.

References

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.

- Chemicalbook. 6-ISOPROPYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID synthesis.

- University College London. Chemical shifts.

- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups.

- Chemicalbook. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.

- UCLA Chemistry. NMR: Novice Level, Spectrum 3.

- ResearchGate. (2016). Chemical shifts (δ, ppm) 1 H NMR of the studied compounds.

Sources

- 1. 6-ISOPROPYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]

- 6. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

A Technical Guide to the ¹³C NMR Analysis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the theoretical prediction of the ¹³C NMR spectrum, details a robust experimental methodology including advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), and provides a systematic approach to spectral interpretation and signal assignment. The causality behind experimental choices is emphasized to equip the analyst with the ability to adapt and troubleshoot. The protocols are designed to be self-validating, ensuring high-confidence structural confirmation.

Introduction: The Analytical Challenge

The compound 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid belongs to the pyridinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Accurate and unambiguous structural characterization is a non-negotiable prerequisite for any further investigation, be it for understanding structure-activity relationships (SAR) or for regulatory submission.

¹³C NMR spectroscopy is an unparalleled tool for this purpose, providing direct insight into the carbon skeleton of a molecule. Each unique carbon environment produces a distinct signal, offering a fingerprint of the molecular structure. This guide will walk through the complete analytical workflow, from theoretical prediction to experimental verification, for the title compound.

Molecular Structure and Carbon Environments

To systematically analyze the ¹³C NMR spectrum, we must first identify all unique carbon atoms in the molecule. The structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid contains ten distinct carbon environments, which have been numbered for clarity in the diagram below.

Figure 1: Structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with carbon numbering.

Theoretical ¹³C NMR Chemical Shift Prediction

Before any experimental work, a theoretical prediction of the spectrum provides a roadmap for interpretation. The chemical shift (δ) of each carbon is influenced by its hybridization, electronegativity of attached atoms, and resonance effects.

-

Carboxylic Acid Carbon (C10): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the range of 160-185 ppm.[1][2] The presence of two electronegative oxygen atoms contributes to this downfield shift, although resonance from the hydroxyl oxygen provides some shielding compared to ketones or aldehydes.[3] We predict the signal for C10 to be in the 165-175 ppm range. This will be a quaternary carbon (C).

-

Oxo-group Carbon (C2): This is a carbonyl carbon within the pyridinone ring, part of an amide-like system. Its chemical shift will be significantly downfield. For 2-pyridone derivatives, this carbon typically resonates around 160-165 ppm .[4] This will also be a quaternary carbon (C).

-

Dihydropyridine Ring Carbons (C3, C4, C5, C6): These sp² hybridized carbons will appear in the olefinic/aromatic region.

-

C6: This carbon is bonded to the nitrogen atom and the electron-withdrawing isopropyl group. It is expected to be the most downfield of the ring carbons, likely in the 145-155 ppm range. This is a quaternary carbon (C).

-

C4 & C5: These are standard olefinic carbons. C4 is adjacent to the electron-withdrawing carboxylic acid group, which will deshield it relative to C5. Typical chemical shifts for dihydropyridine ring carbons are observed between 100-150 ppm.[5] We predict C4 to be around 135-145 ppm (CH) and C5 around 110-120 ppm (CH).

-

C3: This carbon is attached to the carboxylic acid group and is part of a double bond. It will be deshielded, but its position relative to the ring heteroatoms will also play a role. A reasonable estimate is 105-115 ppm . This is a quaternary carbon (C).

-

-

Isopropyl Group Carbons (C7, C8, C9):

-

C7: This is a methine (CH) carbon directly attached to the pyridinone ring. Its chemical shift will be in the aliphatic region, typically between 25-35 ppm .[6]

-

C8 & C9: These two methyl (CH₃) carbons are chemically equivalent due to free rotation around the C6-C7 bond and will produce a single, more intense signal. Their chemical shifts are expected in the upfield aliphatic region, around 20-25 ppm .[7][8]

-

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum and the necessary supplementary data for unambiguous assignment.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

-

Analyte Mass: For a standard ¹³C NMR experiment on a modern spectrometer (e.g., 400-600 MHz), a sample mass of 50-100 mg is optimal.[9] While spectra can be obtained with less material, this amount ensures a good signal-to-noise ratio (S/N) in a reasonable timeframe (20-60 minutes).[9]

-

Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its ability to dissolve a wide range of polar compounds, including those with carboxylic acid and amide-like functionalities. Its carbon signal appears as a multiplet around 39.5 ppm, which is unlikely to overlap with most signals of the analyte. Chloroform-d (CDCl₃) is an alternative if solubility permits.[10]

-

Procedure:

-

Weigh approximately 50 mg of the analyte into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Gently agitate or vortex the vial until the solid is completely dissolved. A slightly concentrated sample is preferable for ¹³C NMR.

-

Crucial Step (Trustworthiness): Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.

-

Standard ¹³C Spectrum (Proton Decoupled):

-

Rationale: This is the primary experiment to identify the chemical shifts of all carbon atoms. Proton decoupling collapses C-H coupling multiplets into single sharp lines, simplifying the spectrum and enhancing S/N via the Nuclear Overhauser Effect (NOE).

-

Key Parameters:

-

Pulse Program: zgpg30 or a similar variant with a 30° pulse angle.

-

Acquisition Time (AQ): ~1.0-2.0 seconds. A longer acquisition time provides better resolution.[11]

-

Relaxation Delay (D1): 2.0 seconds. This allows for sufficient relaxation of most carbons between pulses, though it may not be fully quantitative for quaternary carbons with long relaxation times (T₁).[11][12]

-

Number of Scans (NS): Start with 128 scans and increase as needed to achieve adequate S/N. Doubling the scans increases the S/N by a factor of √2.

-

Spectral Width (SW): 0 to 220 ppm. This range covers all expected organic carbon signals.

-

-

-

DEPT-135 and DEPT-90 Spectra:

-

Rationale: These experiments are essential for determining the multiplicity of each carbon signal (i.e., the number of attached protons). This is a self-validating step that confirms assignments made based on chemical shift alone.[13]

-

DEPT-135: Provides positive signals for CH₃ and CH groups, and negative (inverted) signals for CH₂ groups. Quaternary (C) carbons are not observed.[14][15][16]

-

Parameters: These experiments are typically run with standard instrument parameters and require a similar number of scans to the main ¹³C spectrum.

-

The entire analytical workflow is summarized in the diagram below.

Figure 2: Workflow for the ¹³C NMR analysis and structural confirmation.

Spectral Interpretation and Assignment

By combining the data from all three experiments, we can confidently assign each signal. The expected results are summarized in the table below.

| Carbon Number | Predicted Chemical Shift (δ) ppm | Multiplicity (DEPT-135) | Multiplicity (DEPT-90) | Justification |

| C10 | 165 - 175 | Absent | Absent | Carboxylic acid carbonyl, quaternary.[1] |

| C2 | 160 - 165 | Absent | Absent | Pyridinone carbonyl (amide-like), quaternary.[4] |

| C6 | 145 - 155 | Absent | Absent | Ring carbon attached to N and isopropyl, quaternary. |

| C4 | 135 - 145 | Positive | Positive | Ring CH, deshielded by adjacent COOH group.[5] |

| C5 | 110 - 120 | Positive | Positive | Ring CH. |

| C3 | 105 - 115 | Absent | Absent | Ring carbon attached to COOH, quaternary. |

| C7 | 25 - 35 | Positive | Positive | Isopropyl methine (CH).[6] |

| C8, C9 | 20 - 25 | Positive | Absent | Equivalent isopropyl methyl (CH₃) groups.[7] |

Step-by-Step Assignment Logic:

-

Identify Quaternary Carbons: The standard ¹³C spectrum will show 8 signals (since C8 and C9 are equivalent). The DEPT-135 and DEPT-90 spectra will show only 4 signals. The signals present in the ¹³C spectrum but absent in the DEPT spectra correspond to the four quaternary carbons: C2, C3, C6, and C10.

-

Assign Carbonyls/Carboxyl: The two most downfield signals (e.g., ~170 ppm and ~162 ppm) will be C10 and C2.

-

Assign Other Quaternary Carbons: The remaining two quaternary signals at ~150 ppm and ~110 ppm will correspond to C6 and C3, respectively, based on their predicted chemical environments.

-

Identify CH Carbons: The DEPT-90 spectrum will show three positive signals, corresponding to C4, C5, and C7.

-

Assign CH Carbons: Based on chemical shifts, the signals at ~140 ppm and ~115 ppm are the olefinic C4 and C5, while the upfield signal at ~30 ppm is the aliphatic C7.

-

Identify and Assign CH₃ Carbons: The DEPT-135 spectrum will show four positive peaks (C4, C5, C7, and C8/C9). The signal that is present and positive in the DEPT-135 but absent in the DEPT-90 is the methyl signal for C8/C9 at ~22 ppm. The higher intensity of this signal relative to the CH signals also serves as a confirmation.

Conclusion

This guide outlines a systematic and robust methodology for the complete ¹³C NMR analysis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. By integrating theoretical chemical shift prediction with a comprehensive experimental plan that includes standard proton-decoupled ¹³C and DEPT experiments, an unambiguous assignment of all carbon signals can be achieved. This self-validating workflow ensures high confidence in the final structural elucidation, providing a solid foundation for further research and development activities involving this and structurally related compounds.

References

-

Fiveable. (n.d.). DEPT-135 Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

Kurfürst, A., & Trška, P. (n.d.). INTERPRETATION OF 13C NMR CHEMICAL SHIFTS OF HANTZSCH'S PYRIDINES AND 1,4-DIHYDROPYRIDINES. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

-

École Polytechnique Fédérale de Lausanne. (n.d.). InfoSheet : NMR sample preparation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved from [Link]

-

University of Maryland. (n.d.). NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. Retrieved from [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

- Hagen, R., & Roberts, J. D. (1969). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 91(16), 4504–4506.

-

University of Canterbury. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

- Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(22), 5437-5452.

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

-

J-Stage. (n.d.). Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra Isopropyldibenzofurans and Their Structural Determinations. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Morressier. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Scribd. (n.d.). NMR Spectroscopy Data Parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. Retrieved from [Link]

-

University of Ottawa. (2007). How Can I Get a Quantitative 13C NMR Spectrum? Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 6-CMR-8 Assignment of Carbon-13 NMR Signals. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Two-dimensional NMR strategies for carbon-carbon correlations and sequence-specific assignments in carbon-13 labeled proteins. Retrieved from [Link]

-

Sci-Hub. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

-

Profacgen. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

ResearchGate. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-DIHYDROPYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Testbook. (2025). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

SpectraBase. (n.d.). Isopropanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. sci-hub.ru [sci-hub.ru]

- 5. CCCC 1984, Volume 49, Issue 10, Abstracts pp. 2393-2399 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Isopropyl alcohol(67-63-0) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 13. web.uvic.ca [web.uvic.ca]

- 14. fiveable.me [fiveable.me]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

"mass spectrometry of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid"

An In-Depth Technical Guide to the Mass Spectrometry of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a molecule featuring a pyridone scaffold relevant in medicinal chemistry and drug discovery.[1] Authored from the perspective of a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causal logic behind instrumental choices and experimental design. It details predictive fragmentation pathways in both positive and negative ionization modes, provides validated, step-by-step protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), and discusses practical applications in structural confirmation and metabolite identification. The methodologies are designed to be self-validating, ensuring scientific rigor for researchers and drug development professionals.

Introduction: The Analytical Imperative

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (MW: 181.19 g/mol , Formula: C₉H₁₁NO₃) belongs to the pyridone class of heterocycles.[2][3][4] Pyridone cores are considered "privileged scaffolds" in drug discovery, valued for their ability to act as bioisosteres and engage in crucial hydrogen bonding interactions, which can enhance metabolic stability and aqueous solubility.[1] As such, the robust analytical characterization of novel pyridone derivatives is a critical step in the drug development pipeline.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for this purpose.[5] It offers unparalleled sensitivity and specificity for confirming molecular identity, elucidating structure through fragmentation analysis, quantifying the analyte in complex biological matrices, and identifying metabolic fate.[6] This guide provides the foundational knowledge and practical protocols to effectively leverage MS for the comprehensive analysis of this target compound.

Table 1: Physicochemical Properties of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | [3][4] |

| Molecular Weight | 181.191 g/mol | [2][3] |

| CAS Number | 98483-00-2 | [3][7] |

| Appearance | Solid | [2] |

| InChI Key | ZQOMVYJXWOMHKP-UHFFFAOYSA-N | [2] |

Foundational Principles: Ionization and Analysis Strategy